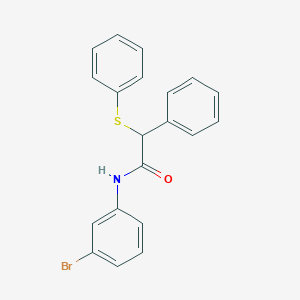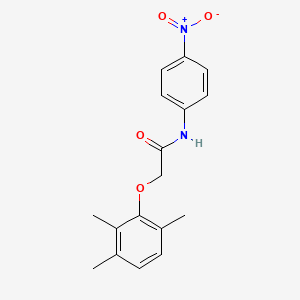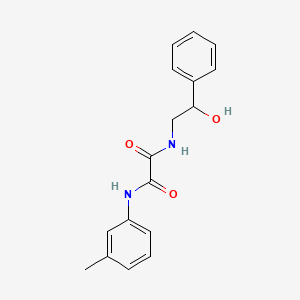
N-(3-bromophenyl)-2-phenyl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as BPTAA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPTAA belongs to the class of thioamide compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of BPTAA is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. BPTAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTAA has been shown to have anti-inflammatory properties by inhibiting the activity of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTAA has been shown to have a number of biochemical and physiological effects. Studies have shown that BPTAA can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. BPTAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTAA has been shown to have anti-inflammatory properties by inhibiting the activity of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPTAA in lab experiments is its high purity and good yield. BPTAA has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using BPTAA is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BPTAA. One area of research is the development of new drugs based on BPTAA for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of BPTAA, which could lead to the development of more effective drugs. Additionally, research could be conducted on the synthesis of BPTAA and its derivatives to improve the yield and purity of the compound. Overall, BPTAA is a promising compound with many potential applications in various scientific fields.
Méthodes De Synthèse
BPTAA can be synthesized through a multistep process involving the reaction of 3-bromophenylboronic acid with 2-phenylthioacetic acid, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained by the reaction of the resulting intermediate with acetic anhydride. The synthesis of BPTAA has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
BPTAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTAA is in the development of new drugs for the treatment of cancer. Studies have shown that BPTAA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTAA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-10-7-11-17(14-16)22-20(23)19(15-8-3-1-4-9-15)24-18-12-5-2-6-13-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYBOTSYYBSPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)Br)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)

![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)


![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)


![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)